molecular formula C4Cl2F6 B14695090 Cyclobutane, dichlorohexafluoro- CAS No. 27154-45-6

Cyclobutane, dichlorohexafluoro-

Cat. No.: B14695090
CAS No.: 27154-45-6
M. Wt: 232.94 g/mol
InChI Key: IKERVPAIKADBFA-UHFFFAOYSA-N
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Description

Cyclobutane, dichlorohexafluoro- (C4Cl2F6) is a halogenated cyclobutane derivative characterized by the presence of chlorine and fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane, dichlorohexafluoro- typically involves the halogenation of cyclobutane derivatives. One common method is the reaction of cyclobutane with chlorine and fluorine gases under controlled conditions. This process requires specific catalysts and reaction conditions to ensure the selective substitution of hydrogen atoms with chlorine and fluorine .

Industrial Production Methods: Industrial production of cyclobutane, dichlorohexafluoro- often involves large-scale halogenation reactions. These reactions are carried out in specialized reactors designed to handle the highly reactive and corrosive nature of chlorine and fluorine gases. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyclobutane, dichlorohexafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation and reduction can produce different oxidation state compounds .

Scientific Research Applications

Cyclobutane, dichlorohexafluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclobutane, dichlorohexafluoro- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison: Cyclobutane, dichlorohexafluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical propertiesIts high degree of halogenation makes it particularly useful in reactions requiring strong electron-withdrawing groups .

Properties

CAS No.

27154-45-6

Molecular Formula

C4Cl2F6

Molecular Weight

232.94 g/mol

IUPAC Name

1,1-dichloro-2,2,3,3,4,4-hexafluorocyclobutane

InChI

InChI=1S/C4Cl2F6/c5-1(6)2(7,8)4(11,12)3(1,9)10

InChI Key

IKERVPAIKADBFA-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C1(F)F)(Cl)Cl)(F)F)(F)F

Origin of Product

United States

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